(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
The compound “(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, an ethyl group attached to the 3-position of the benzothiazole, and a dimethoxybenzamide group attached via a double bond to the nitrogen of the thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole core would likely make the compound aromatic and relatively stable . The ethyl group might increase the compound’s hydrophobicity, while the dimethoxybenzamide group could participate in hydrogen bonding .Scientific Research Applications
1. Structural and Chemical Properties
The synthesis, characterization, and X-ray crystallographic structure determination of a stable thiazol-2-ylidene, a closely related compound to (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, has been documented. This stable, crystalline carbene featuring a sulfur substituent, is a significant analog of the thiamin (vitamin B1) carbene, making it relevant in studies of vitamin B1 analogs and their potential applications in biochemistry and nutrition (Arduengo, Goerlich, & Marshall, 1997).
2. Antimicrobial Applications
A study on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to this compound, showed potent inhibitory action against various strains of bacteria and fungi. This research suggests the potential of these compounds in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
3. Photophysical Properties
Research involving quantum-chemical calculations for derivatives of 3-ethyl-2-[(E)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium chloride, a compound structurally similar to this compound, was conducted to understand their formation energy and absorption band shifts. These studies are crucial in the development of advanced materials for optical applications, including sensors and dyes (Avakyan, Shapiro, & Alfimov, 2014).
Future Directions
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-15-7-5-6-8-16(15)24-18(20)19-17(21)12-9-13(22-2)11-14(10-12)23-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDANKOTUWFLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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